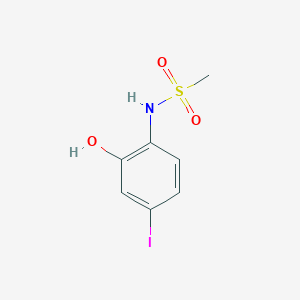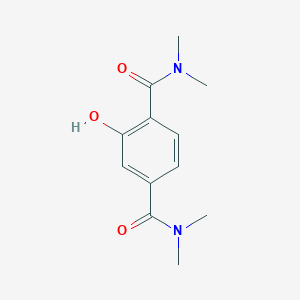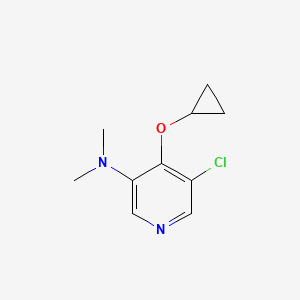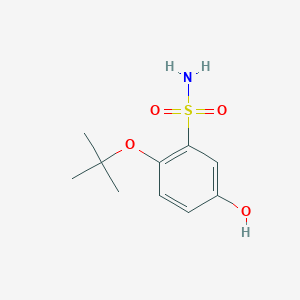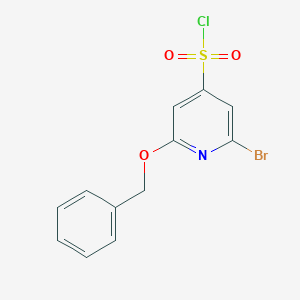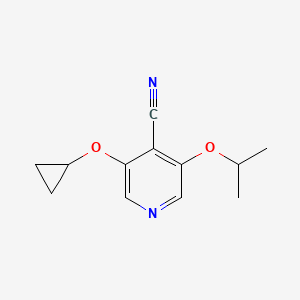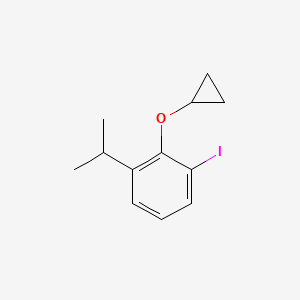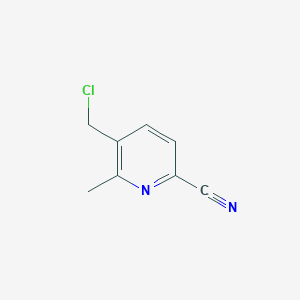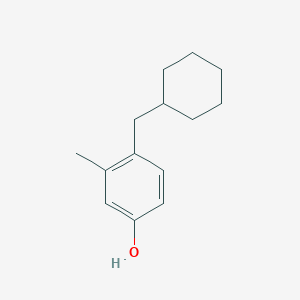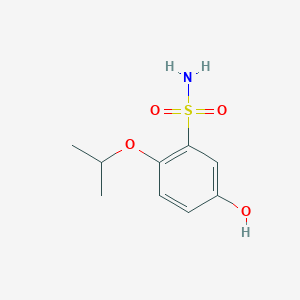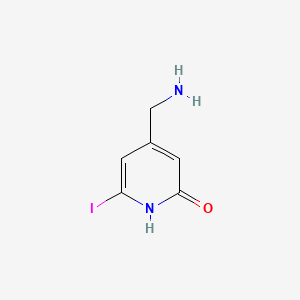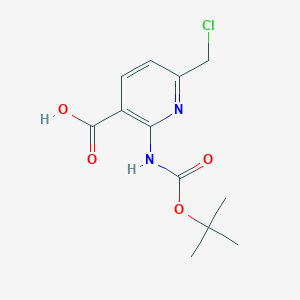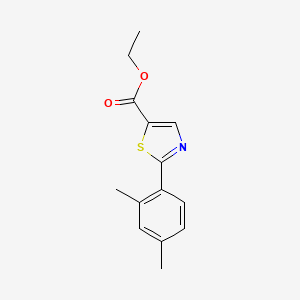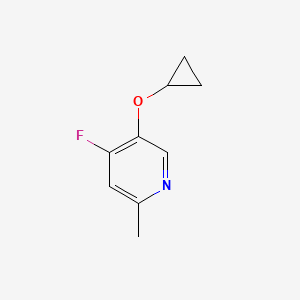
5-Cyclopropoxy-4-fluoro-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-4-fluoro-2-methylpyridine is a chemical compound with the molecular formula C9H10FNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a cyclopropoxy group, a fluorine atom, and a methyl group on the pyridine ring makes this compound unique and potentially useful in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-fluoro-2-methylpyridine can be achieved through several synthetic routes. One common method involves the cyclopropanation of 4-fluoro-2-methylpyridine using cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the cyclopropoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. This approach allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropoxy-4-fluoro-2-methylpyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethyl sulfoxide or acetonitrile, and catalysts like palladium or copper.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as water or acetic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride, solvents such as tetrahydrofuran or ether.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives with various functional groups.
Oxidation Reactions: Aldehydes or carboxylic acids.
Reduction Reactions: Piperidine derivatives.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-4-fluoro-2-methylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The presence of fluorine and cyclopropoxy groups can enhance the compound’s interaction with biological targets.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific enzymes and receptors. Its unique structure may offer advantages in terms of selectivity and potency.
Industry: Used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-4-fluoro-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity to these targets, while the cyclopropoxy group can influence the compound’s overall conformation and reactivity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-2-methylpyridine: Lacks the cyclopropoxy group, making it less reactive in certain chemical reactions.
5-Cyclopropoxy-2-methylpyridine: Lacks the fluorine atom, which may reduce its binding affinity to certain biological targets.
2-Fluoro-4-methylpyridine: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
Uniqueness
5-Cyclopropoxy-4-fluoro-2-methylpyridine is unique due to the combination of the cyclopropoxy group, fluorine atom, and methyl group on the pyridine ring. This unique structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H10FNO |
|---|---|
Peso molecular |
167.18 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-4-fluoro-2-methylpyridine |
InChI |
InChI=1S/C9H10FNO/c1-6-4-8(10)9(5-11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |
Clave InChI |
SZGAJVZBSREEOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=N1)OC2CC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



